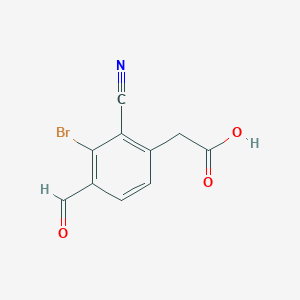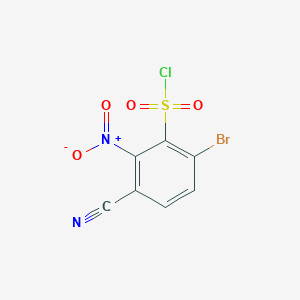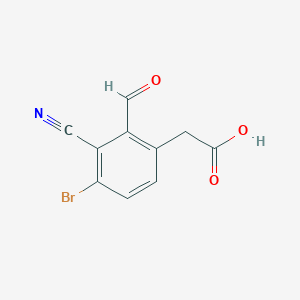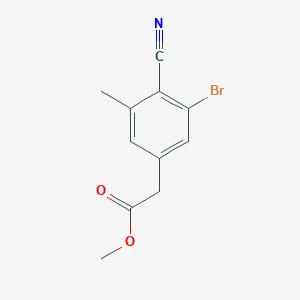![molecular formula C8H12Cl2N4 B1414256 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 93113-10-1](/img/structure/B1414256.png)
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride
説明
“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride” is a chemical compound that belongs to the class of triazolo-pyridines . Triazolo-pyridines are significant heterocycles that exhibit broad biological activities . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of triazolo-pyridine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was synthesized with different amines and triazole-2-thiol .
科学的研究の応用
Synthesis Techniques
A significant area of research involving this compound is the development of synthesis techniques for [1,2,4]triazolo[4,3-a]pyridines, a class of compounds to which it belongs. For instance, oxidative cyclization of pyridinyl guanidine derivatives has been explored as a method for synthesizing [1,2,4]triazolo[1,5-a]pyridin-2-amines and [1,2,4]triazolo[4,3-a]pyridin-3-amines. Such reactions have been facilitated using N-chlorosuccinimide and aqueous potassium carbonate, demonstrating the one-pot synthesis potential of these compounds under certain conditions (Ishimoto et al., 2015). Additionally, palladium-catalyzed chemoselective monoarylation of hydrazides has been employed for synthesizing various [1,2,4]triazolo[4,3-a]pyridines, highlighting the method's efficiency in producing analogs with diverse substituents (Reichelt et al., 2010).
Material Applications
Research has also focused on the application of [1,2,4]triazolo[4,3-a]pyridines in material science, particularly in the development of organic light-emitting diodes (OLEDs). For example, bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine have been synthesized for use in red phosphorescent OLEDs. These materials, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine (TPATP) and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine (TPAPTP), have shown promising electroluminescent performance, demonstrating the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in advanced electronic applications (Kang et al., 2017).
Structural Studies
Structural characterization is another important aspect of research on these compounds. The molecular and crystal structure of related derivatives, such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been elucidated, providing insights into their crystalline arrangements and potential interactions in solid-state forms. Such studies are crucial for understanding the physicochemical properties and stability of these compounds (Dolzhenko et al., 2011).
作用機序
Target of Action
Compounds with a similar triazolo[4,3-a]pyridine structure have been found to exhibit inhibitory activities towards certain kinases .
Mode of Action
It’s known that triazolo[4,3-a]pyridine derivatives can bind to their target proteins, inhibiting their function . The specific interactions between this compound and its targets, and the resulting changes, would need further investigation.
Biochemical Pathways
Based on the inhibitory activities of similar compounds, it can be inferred that the compound might affect pathways involving its target proteins .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines .
生化学分析
Biochemical Properties
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . Additionally, it interacts with adenosine receptors and myeloperoxidase, affecting their signaling pathways and enzymatic activities . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits significant anti-tumor activity by inhibiting cell proliferation and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA, and intercalates between the base pairs, disrupting the DNA structure and inhibiting replication . This compound also inhibits enzymes like c-Met kinase by binding to their active sites, preventing substrate interaction and subsequent enzymatic activity . These molecular interactions lead to changes in gene expression and cellular functions, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It may undergo degradation in certain environments, leading to a decrease in its efficacy. Long-term studies have revealed that prolonged exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-tumor activity and enzyme inhibition . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it affects the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, its presence in the mitochondria can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
特性
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWZIRLJATVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)








